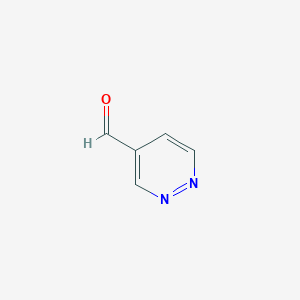

Pyridazine-4-carbaldehyde

Beschreibung

Contextualization within Heterocyclic Chemistry

Pyridazine-4-carbaldehyde belongs to the class of heterocyclic compounds, which are organic compounds containing a ring structure with at least one atom other than carbon, in this case, two adjacent nitrogen atoms in a six-membered aromatic ring. cymitquimica.com This "pyridazine" core is an isomer of other diazines like pyrimidine (B1678525) and pyrazine. The presence of the nitrogen atoms and the aldehyde group imparts distinct electronic properties and reactivity to the molecule. cymitquimica.comclockss.org The aldehyde group at the 4-position makes it a versatile building block, capable of undergoing various chemical transformations. cymitquimica.com

Significance of the Pyridazine (B1198779) Scaffold in Medicinal Chemistry and Materials Science

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. researchgate.netnih.govnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties. researchgate.netscirp.orgresearchgate.netontosight.ai The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is crucial for binding to biological targets like enzymes and receptors. nih.gov The inherent polarity and other physicochemical properties of the pyridazine nucleus can also favorably influence a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

In the realm of materials science, the electron-deficient nature of the pyridazine ring makes it an attractive component for creating novel materials with interesting optical and electronic properties. mdpi.com Pyridazine-based compounds have been investigated for applications such as fluorescent materials, nonlinear optical materials, and energetic materials. researchgate.netmdpi.comresearchgate.net The ability to functionalize the pyridazine ring allows for the fine-tuning of these properties. mdpi.com

Role of this compound as a Key Synthetic Intermediate

This compound serves as a crucial synthetic intermediate for the construction of more complex molecules. cymitquimica.com The aldehyde functional group is highly reactive and participates in a variety of chemical reactions, including:

Schiff Base Formation: It readily reacts with primary amines to form Schiff bases (imines), which are themselves important intermediates and can exhibit biological activity. smolecule.com

Condensation Reactions: It can undergo condensation reactions with various nucleophiles to create larger, more elaborate molecular architectures. smolecule.comwikipedia.org

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to other functionalized pyridazine derivatives. google.com

Wittig and Related Reactions: These reactions allow for the conversion of the aldehyde into an alkene, enabling the extension of the carbon chain.

Cyclization Reactions: It can be a key component in the synthesis of fused heterocyclic systems, where the pyridazine ring is incorporated into a larger polycyclic structure. nih.gov

The versatility of this compound makes it an indispensable tool for chemists seeking to synthesize novel compounds with tailored properties for a wide range of applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50901-42-3 |

| Molecular Formula | C₅H₄N₂O |

| Molecular Weight | 108.1 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Moderately soluble in polar solvents like water and ethanol |

This data is compiled from various chemical suppliers and databases. cymitquimica.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyridazine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-1-2-6-7-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORCBQGFKOHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515074 | |

| Record name | Pyridazine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50901-42-3 | |

| Record name | Pyridazine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyridazine 4 Carbaldehyde and Its Derivatives

Direct Functionalization Approaches for Pyridazine (B1198779) Core Synthesis

Direct functionalization of the pyridazine core represents an atom-economical and efficient strategy for the synthesis of its derivatives. This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Key methodologies include C-H activation and cross-coupling reactions.

Transition-metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the direct C-H functionalization of pyridines and other nitrogen-containing heterocycles. beilstein-journals.orgrsc.org These methods allow for the introduction of various substituents at specific positions of the pyridazine ring. For instance, palladium-catalyzed C-H arylation has been successfully applied to pyridazine-based fused 1,2,4-triazoles, demonstrating regioselective mono-arylation. nih.gov The inherent electronic properties of the pyridine (B92270) ring, being electron-deficient, present challenges but also opportunities for selective functionalization. beilstein-journals.orgnih.govresearchgate.net The strong coordinating ability of the nitrogen atom can direct the catalyst to specific C-H bonds, although it can also lead to catalyst inhibition. nih.govnih.gov Overcoming these challenges often involves the use of specific ligands or directing groups to achieve the desired regioselectivity. snnu.edu.cnresearchgate.net

Recent advancements have also focused on metal-free C-H functionalization approaches, offering more sustainable alternatives. beilstein-journals.org These methods often utilize strong bases or photochemical activation to generate reactive intermediates that can then be functionalized.

Convergent Synthetic Strategies Employing Pyridazine-4-carbaldehyde

Vilsmeier-Haack Reaction in Pyridazine Derivative Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.com While direct formylation of the pyridazine ring itself can be challenging, the reaction is instrumental in synthesizing precursors that can be subsequently cyclized to form pyridazine derivatives. For example, the Vilsmeier-Haack reaction of 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans has been developed to afford highly substituted pyridin-2(1H)-ones through a proposed mechanism involving ring-opening, haloformylation, and intramolecular cyclization. acs.org This reaction has also been employed in the synthesis of pyrazolo[3,4-d]pyridazines from 5-(1-methylhydrazino)pyridazines. scilit.com The Vilsmeier reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can also serve as a source for a methine group in pyridine ring formation. researchgate.net

Cyclization Reactions for Pyridazine Ring Formation

Cyclization reactions are fundamental to the construction of the pyridazine ring. A common approach involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303). mdpi.com This method allows for the formation of the core pyridazine structure, which can then be further functionalized.

Another powerful strategy is the inverse-electron-demand Diels-Alder reaction. For instance, the reaction between 1,2,4,5-tetrazines and various dienophiles in the presence of imidazolium (B1220033) ionic liquids has been shown to produce pyridazine derivatives with high yields and significantly reduced reaction times compared to conventional methods. sioc-journal.cn This approach highlights the potential for green chemistry in pyridazine synthesis.

Furthermore, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent can influence the outcome, with some conditions directly yielding the aromatic pyridazine. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. This involves a systematic investigation of parameters such as solvent, temperature, catalyst loading, and reaction time.

For instance, in the synthesis of pyrazole-pyridine conjugates, a screening of various solvents and oxidants revealed that using hydrogen peroxide in tetrahydrofuran (B95107) (THF) at 70 °C provided the optimal conditions for the desired amide linkage. beilstein-journals.org Similarly, in multicomponent reactions for the synthesis of 2-pyridone derivatives, thermal conditions were found to be effective. researchgate.net The use of microwave irradiation has also been explored as a green chemistry tool to accelerate reactions and improve yields in the synthesis of pyridine derivatives. nih.govacs.org

The following table summarizes the optimization of conditions for a Suzuki-Miyaura cross-coupling reaction to synthesize thienyl-pyridazine derivatives. researchgate.net

| Entry | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 24 | 25 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 28 | 28 |

| 3 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 32 | 14 |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 24 | 20 |

| 5 | N-Methylpyrrole-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 30 | 45 |

Data sourced from a study on the synthesis of thienyl-pyridazine derivatives. sciforum.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. In the context of pyridazine synthesis, several strategies have been employed.

The use of environmentally benign solvents, such as water or ionic liquids, is a key aspect. For example, an efficient and environmentally friendly procedure for the synthesis of pyridazine derivatives has been developed using imidazolium ionic liquids as the reaction medium. sioc-journal.cn This method not only avoids volatile organic solvents but also allows for the recycling of the ionic liquid without a significant loss in product yield. sioc-journal.cn Ultrasound-assisted synthesis in water has also been reported for the preparation of pyridazines in good to high yields with short reaction times. growingscience.com

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they combine multiple starting materials in a single step, leading to high atom economy and reduced waste. bohrium.com One-pot, four-component reactions under microwave irradiation have been successfully used to synthesize novel pyridine derivatives in excellent yields and short reaction times. nih.govacs.org These methods often involve simple work-up procedures and minimize the use of hazardous reagents.

Chemical Reactivity and Transformation Pathways of Pyridazine 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in Pyridazine-4-carbaldehyde is a key site for a range of chemical reactions, including condensations, nucleophilic additions, and redox transformations.

Condensation Reactions for Schiff Base Formation and Related Imines

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a C=N (imine) functional group. smolecule.comresearchgate.net These reactions are typically catalyzed by acid and involve the nucleophilic addition of the amine to the aldehyde, followed by dehydration. jocpr.com A variety of amines have been successfully condensed with this compound, leading to a diverse range of Schiff base derivatives. researchgate.netresearchgate.net For instance, reactions with aminobenzoic acids, phenylenediamines, aminothiophenol, aminoantipyrene, aminophenol, and naphthalene-1-amine have been reported. researchgate.netresearchgate.net The formation of these imines is a critical step in the synthesis of more complex molecules with potential biological activities. researchgate.net

Table 1: Examples of Schiff Bases Synthesized from this compound

| Amine Reactant | Resulting Schiff Base | Reference |

| 3-Aminobenzoic acid | 3-[(Pyridin-4-ylmethylene)amino]benzoic acid | researchgate.net |

| 2-Aminobenzoic acid | 2-[(Pyridin-4-ylmethylene)amino]benzoic acid | researchgate.net |

| 4-Aminobenzoic acid | 4-[(Pyridin-4-ylmethylene)amino]benzoic acid | researchgate.net |

| 1,3-Phenylenediamine | N,N'-Bis(pyridin-4-ylmethylene)benzene-1,3-diamine | researchgate.net |

| 2-Aminophenol | 2-[(Pyridin-4-ylmethylene)amino]phenol | researchgate.net |

| Semicarbazide hydrochloride | Pyridine-4-carbaldehyde semicarbazone | ajchem-a.com |

Nucleophilic Additions and Subsequent Transformations

The aldehyde group of this compound is susceptible to nucleophilic attack, a characteristic reaction of aldehydes. cymitquimica.com The electron-deficient nature of the pyridazine (B1198779) ring enhances the reactivity of the aldehyde's carbonyl carbon towards nucleophiles. thieme-connect.de This reactivity allows for the addition of various nucleophiles, leading to a range of functionalized pyridazine derivatives. For example, the addition of C-H acidic compounds can occur under mild conditions. clockss.org The aldehyde group also shows a high tendency to undergo addition reactions, to the extent that it can form stable geminal diols. clockss.org

Oxidation and Reduction Pathways to Pyridazine Carboxylic Acids and Alcohols

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol. The oxidation to pyridazine-4-carboxylic acid can be achieved using various oxidizing agents. For instance, the gas-phase oxidation of 4-methylpyridine (B42270) over certain catalysts can yield pyridine-4-carbaldehyde, which can be further oxidized to isonicotinic acid (pyridine-4-carboxylic acid). ijcce.ac.ir

Conversely, the reduction of the aldehyde group leads to the formation of the corresponding alcohol, (pyridazine-4-yl)methanol. This transformation is typically accomplished using reducing agents like sodium borohydride. thieme-connect.de These oxidation and reduction reactions provide synthetic routes to important pyridazine derivatives with different functional groups, expanding their utility in various chemical applications.

Reactivity of the Pyridazine Core

The pyridazine ring itself is an active participant in several important chemical transformations, including cross-coupling reactions and nucleophilic aromatic substitutions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The pyridazine core can be functionalized through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nih.gov This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds. rsc.orggre.ac.ukresearchgate.net In the context of pyridazines, Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl groups onto the pyridazine ring. nih.govresearchgate.net For instance, a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles have been synthesized using this method. nih.gov The reaction typically involves a halogenated pyridazine derivative (e.g., a bromopyridazine) and a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.org The site-selectivity of the coupling on di-substituted pyridazines can be influenced by the nature and position of the existing substituents and the reaction conditions. rsc.org

Table 2: Example of a Suzuki-Miyaura Reaction Involving a Pyridazine Derivative

| Pyridazine Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh3)4, Na2CO3, DME, Ethanol, 80 °C | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | researchgate.net |

Nucleophilic Aromatic Substitutions on the Pyridazine Ring

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). gcwgandhinagar.comdur.ac.uk This reactivity is more pronounced than in benzene (B151609) and even pyridine (B92270). gcwgandhinagar.comdur.ac.uk Nucleophilic attack can occur at the carbon atoms of the pyridazine ring, particularly at the C4 and C5 positions. thieme-connect.de The stability of the intermediate formed during the reaction plays a crucial role in determining the feasibility and regioselectivity of the substitution. stackexchange.com Unlike pyridine, where nucleophilic attack is favored at the 2- and 4-positions, the unsubstituted pyridazine ring shows a preference for attack at C4/C5. thieme-connect.destackexchange.com This reactivity allows for the direct introduction of nucleophiles onto the pyridazine core, providing a pathway to a variety of substituted pyridazines. youtube.com

Mechanistic Elucidation of Key Chemical Reactions

The chemical behavior of this compound is dictated by the interplay between the electrophilic aldehyde functional group and the electron-deficient pyridazine ring. The two adjacent nitrogen atoms in the pyridazine ring exert a significant electron-withdrawing effect, which profoundly influences the reactivity of the entire molecule. This section elucidates the mechanisms of key reactions that this compound undergoes.

Nucleophilic Addition to the Carbonyl Group

The most characteristic reaction of aldehydes is nucleophilic addition to the carbonyl carbon. The carbonyl group is inherently polar, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. savemyexams.com This electrophilicity of the carbonyl carbon is further enhanced in this compound due to the inductive electron-withdrawing effect of the adjacent pyridazine ring.

The mechanism proceeds in two fundamental steps:

Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond, and the electrons are pushed onto the electronegative oxygen atom. The hybridization of the carbon changes from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated by a protic solvent or a weak acid added to the reaction mixture, yielding an alcohol product. libretexts.org

The presence of the pyridazine ring makes the carbonyl carbon more electron-poor and thus more susceptible to attack by nucleophiles compared to benzaldehyde.

Table 1: Mechanistic Details of Nucleophilic Addition

| Feature | Description |

| Reaction Type | Nucleophilic Addition |

| Key Intermediate | Tetrahedral alkoxide |

| Hybridization Change | Carbonyl Carbon: sp² → sp³ |

| Driving Force | Electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing pyridazine ring. |

| General Mechanism | 1. Attack of nucleophile on carbonyl carbon. 2. Protonation of the resulting alkoxide. |

| Stereochemistry | If the nucleophile is not a hydride and the substituents are different, a new chiral center is formed, potentially leading to a racemic mixture of enantiomers. libretexts.org |

Condensation Reactions

This compound readily undergoes condensation reactions with primary amines and other nucleophiles containing an active hydrogen atom. A prominent example is the formation of Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid.

The mechanism can be described as follows:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine or hemiaminal. ksu.edu.sa

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

Dehydration: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water.

Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral Schiff base product.

Research has shown that this compound serves as a building block for synthesizing Schiff bases, which are then explored for further applications. smolecule.com

Table 2: Mechanistic Details of Schiff Base Formation (Condensation)

| Feature | Description |

| Reaction Type | Nucleophilic Addition-Elimination (Condensation) |

| Key Intermediate | Carbinolamine (Hemiaminal) |

| Catalyst | Typically acid-catalyzed to facilitate the removal of the hydroxyl group. |

| Driving Force | Formation of a stable C=N double bond and the elimination of a small molecule (water). |

| General Mechanism | 1. Nucleophilic attack by amine. 2. Formation of carbinolamine. 3. Protonation of -OH. 4. Elimination of water to form an iminium ion. 5. Deprotonation. |

Inverse-Electron-Demand Diels-Alder Reaction

The pyridazine ring, being an electron-deficient 1,2-diazine system, can participate as a diene component in [4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction. mdpi.com In this type of reaction, an electron-poor diene (the pyridazine ring) reacts with an electron-rich dienophile (e.g., an enamine or an enol ether).

The mechanism is a concerted, pericyclic process:

Transition State: The pyridazine and the dienophile approach each other in a specific orientation to allow for the overlap of their frontier molecular orbitals (HOMO of the dienophile and LUMO of the diene).

Cycloaddition: The reaction proceeds through a cyclic transition state where two new sigma bonds are formed simultaneously, resulting in a bicyclic adduct. pressbooks.pub

Rearomatization: The initial bicyclic adduct is often unstable and undergoes subsequent reactions, such as the extrusion of a small molecule (like N₂), to form a new, stable aromatic or heteroaromatic ring.

Studies on the intramolecular Diels-Alder reactions of 4-pyridazinecarbonitriles, which are structurally related to this compound, have demonstrated the viability of the pyridazine ring to act as a diene in such transformations to construct fused aromatic systems. mdpi.com This highlights a key transformation pathway for the pyridazine core of the molecule.

Table 3: Mechanistic Details of Inverse-Electron-Demand Diels-Alder Reaction

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition (Pericyclic) |

| Role of Pyridazine | Electron-deficient diene |

| Required Coreactant | Electron-rich dienophile |

| Mechanism | Concerted, single-step process through a cyclic transition state. pressbooks.pub |

| Driving Force | Favorable orbital overlap (LUMOdiene-HOMOdienophile) and the formation of a more stable, often aromatic, product after potential subsequent elimination steps. |

| Key Characteristic | Opposite electronic requirements compared to the standard Diels-Alder reaction. |

Synthesis and Advanced Functionalization of Pyridazine 4 Carbaldehyde Derivatives

Design Principles for Novel Pyridazine-Based Scaffolds

The pyridazine (B1198779) heterocycle is considered a "privileged structure" in drug design, offering distinct physicochemical properties that are advantageous for creating molecules with desired biological activities and improved pharmacokinetic profiles. nih.govresearchgate.net Its utility stems from a combination of factors that differentiate it from other aromatic and heteroaromatic rings.

Furthermore, the two adjacent nitrogen atoms in the pyridazine ring act as robust hydrogen bond acceptors. nih.gov This dual hydrogen-bonding capacity can be crucial for specific and strong interactions with biological targets like enzymes and receptors. nih.gov The weak basicity of the pyridazine ring ensures that these hydrogen-bonding interactions are maintained even at lower pH values. nih.gov These design principles make pyridazine-based scaffolds, including those derived from pyridazine-4-carbaldehyde, an invaluable tool for developing new therapeutic agents and functional materials. nih.govresearchgate.net

Table 1: Key Physicochemical Properties of the Pyridazine Scaffold for Molecular Design

| Property | Description | Significance in Design |

| High Dipole Moment | The largest among diazine isomers, enhancing polarity. nih.gov | Improves solubility, ADME profile, and facilitates π-π stacking interactions. researchgate.netnih.gov |

| Hydrogen Bond Acceptor | Possesses two adjacent nitrogen atoms capable of accepting hydrogen bonds. nih.gov | Enables strong and specific binding to biological targets; interactions are preserved at lower pH. nih.gov |

| Phenyl Ring Bioisostere | Can act as a less lipophilic replacement for a phenyl ring. nih.gov | Allows for modulation of lipophilicity and improvement of pharmacokinetic properties. nih.gov |

| Privileged Scaffold | Recognized as a key structural feature in many biologically active compounds. nih.govresearchgate.net | Provides a versatile framework for decorating with various functional groups to target diverse biological pathways. nih.gov |

Synthetic Routes to Highly Substituted Pyridazine Derivatives

The synthesis of the pyridazine core and its subsequent functionalization can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A primary and widely used method for constructing the pyridazine ring is the cyclisation reaction between 1,4-dicarbonyl precursors and hydrazine (B178648) or its derivatives. mdpi.com This approach allows for the formation of the core heterocyclic structure, which can then be further modified.

For the introduction of diverse substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly advantageous. mdpi.com This method enables the functionalization of a halogenated pyridazine precursor, like 3-bromo-6-(thiophen-2-yl)pyridazine, with various (hetero)aryl-boronic acids to create π-conjugated systems. mdpi.com

Another powerful strategy for accessing highly substituted pyridazines involves the Diaza-Wittig reaction. kuleuven.be A synthetic sequence can start from readily available materials like methyl acetoacetate, which undergoes a diazo transfer reaction. The resulting α-diazo-β-ketoester is then converted through an aldol (B89426) reaction and mild oxidation. The final Diaza-Wittig reaction affords 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines, with the substituent at the 6-position being determined by the choice of aldehyde used in the aldol step. kuleuven.be This allows for the introduction of alkyl, cycloalkyl, aryl, and heteroaryl groups. kuleuven.be

Transition metal catalysis offers another route. For instance, a ruthenium catalyst can facilitate the in situ cyclization of an alkyne diol to a diketone intermediate, which upon reaction with hydrazine hydrate (B1144303) yields a substituted pyridazine. liberty.edu

Table 2: Selected Synthetic Strategies for Substituted Pyridazine Derivatives

| Synthetic Method | Key Reactants | Product Type | Reference |

| Cyclisation | 1,4-Dicarbonyl compounds, Hydrazine hydrate | Core pyridazine ring | mdpi.com |

| Suzuki-Miyaura Coupling | Halogenated pyridazine, (Hetero)aryl-boronic acid | Aryl- or heteroaryl-substituted pyridazines | mdpi.com |

| Diaza-Wittig Reaction | α-diazo-β-ketoester, Aldehydes, HMPT or P(n-Bu)₃ | 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines | kuleuven.be |

| Transition Metal Catalysis | Alkyne diol, Ruthenium catalyst, Hydrazine hydrate | Substituted pyridazines | liberty.edu |

Preparation of Pyridazine-Containing Heterocyclic Systems

The pyridazine scaffold can be incorporated into larger, more complex heterocyclic systems, including polycyclic structures and macrocycles. These advanced architectures are of interest for their unique conformational properties and potential applications in supramolecular chemistry and materials science.

Polycyclic systems containing a pyridazine ring can be synthesized through various fusion reactions. A notable method is the inverse electron-demand Diels-Alder reaction. This cycloaddition between an electron-deficient diene, such as a tetrazine, and a suitable dienophile can produce a dihydropyridazine (B8628806) intermediate, which subsequently eliminates dinitrogen. beilstein-journals.orgbeilstein-journals.org Oxidation of the resulting dihydropyridazine yields the aromatic polycyclic pyridazine. beilstein-journals.orgbeilstein-journals.org For example, this has been used to synthesize novel dibenzosuberenone-based polycyclic π-conjugated pyridazines. beilstein-journals.org

Condensation reactions also provide a direct route to fused pyridazines. The reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate at room temperature leads to the formation of 5,6-fused ring pyridazines. liberty.edu Furthermore, a variety of pyrido[3,4-c]pyridazines, which are bicyclic systems containing fused pyridine (B92270) and pyridazine rings, have been synthesized starting from substituted pyridines or pyridazines, highlighting the versatility of these building blocks in creating complex heterocyclic scaffolds. mdpi.com

Table 3: Examples of Fusion Reactions for Polycyclic Pyridazine Synthesis

| Reaction Type | Key Precursors | Resulting Structure | Reference |

| Inverse Electron-Demand Diels-Alder | Dibenzosuberenone, Tetrazines | Dihydropyridazines, oxidized to polycyclic pyridazines | beilstein-journals.orgbeilstein-journals.org |

| Condensation | 1,2-Diacylcyclopentadienes, Hydrazine hydrate | 5,6-Fused ring pyridazines | liberty.edu |

| Cyclization/Condensation | Substituted pyridines or pyridazines | Pyrido[3,4-c]pyridazines | mdpi.com |

The synthesis of macrocycles is often challenging due to competing polymerization reactions. However, strategies utilizing preorganization and templating effects have been successfully employed to construct pyridazine-containing macrocycles in high yields.

One effective approach is a hydrogen bond-directed, one-step synthesis. rsc.orgrsc.org This method relies on starting materials that are predisposed to form closed cyclic structures due to intramolecular hydrogen bonding, which thermodynamically favors macrocyclization over oligomerization. rsc.org For example, the reaction of N-substituted 3,6-diaminopyridazines with diisocyanates like tolylene-2,6-diisocyanate has yielded pyridazine-containing macrocycles in good yields (64-67%). rsc.org

Template-assisted synthesis is another powerful technique. The thermodynamic template effect of a large metal ion can stabilize the macrocyclic ring during its formation. The synthesis of a [2+2] Schiff-base macrocycle was achieved by reacting 3,6-diformylpyridazine and a long-chain diamine in the presence of barium perchlorate. The large Ba²⁺ ion was found to be more effective than smaller ions like Pb²⁺ in templating the formation of the larger macrocyclic ring. Additionally, thioether-pyridazine macrocycles containing two or three pyridazine subunits have been prepared and their coordination with copper ions has been studied. cdnsciencepub.com

Table 4: Methods for Synthesizing Pyridazine-Containing Macrocycles

| Synthetic Approach | Key Components | Yield | Reference |

| Hydrogen Bond-Directed Synthesis | N-substituted 3,6-diaminopyridazine, Diisocyanate | 46-67% | rsc.org |

| Template-Assisted Schiff-Base Condensation | 3,6-Diformylpyridazine, Diamine, Barium perchlorate | Not specified | |

| Thioether Macrocyclization | Dihalopyridazine, Dithiol | Not specified | cdnsciencepub.com |

Fusion Reactions Leading to Polycyclic Pyridazines

Ligand Design and Coordination Chemistry of this compound Derivatives

The aldehyde functional group at the C-4 position of the pyridazine ring is a versatile handle for constructing sophisticated ligands for coordination chemistry. This compound can be readily converted into a wide array of Schiff base ligands through condensation with various primary amines. researchgate.net These ligands, incorporating the pyridazine heterocycle, are of significant interest for their ability to form stable complexes with a variety of transition metals.

The design of these ligands often targets specific coordination numbers and geometries. For example, tridentate pyridazine ligands can be prepared in high yields from 3,6-disubstituted pyridazine hydrazines and pyridine aldehyde via Schiff base condensation. researchgate.net The resulting ligands coordinate to first-row transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The stoichiometry of the resulting complexes (e.g., ML₂ or ML) can be influenced by the steric and electronic effects of other substituents on the pyridazine ring. researchgate.net

The pyridazine nitrogen atoms, along with the imine nitrogen and other donor atoms from the amine component, create a multidentate coordination environment around the metal center. researchgate.netresearchgate.net This can lead to various geometries, including six-coordinate octahedral or square-planar complexes, depending on the metal ion and the specific ligand structure. researchgate.net The coordination chemistry of pyridine/pyrazine amide-based ligands has been extensively studied, revealing that deprotonated amide groups typically coordinate through the nitrogen atom, which can stabilize higher oxidation states of the metal. researchgate.net While much research focuses on pyridine-2-carboxamides, the principles apply to pyridazine-based systems, where the heterocyclic nitrogen atoms play a key role in the chelation.

Table 5: Examples of Metal Complexes with Pyridazine-Carbaldehyde Derivatives

| Ligand Type | Metal Ion | Complex Stoichiometry | Observed Geometry | Reference |

| Tridentate Pyridyl Hydrazone | Co(II), Ni(II), Zn(II) | ML₂₂ | Six-coordinate (N₆ sphere) | researchgate.net |

| Tridentate Pyridyl Hydrazone | Cu(II) | [ML(NO₃)₂] | Six-coordinate (N₃O₃ sphere) | researchgate.net |

| Schiff Base of Pyridine-4-carbaldehyde | Not specified | Not specified | Forms complexes via C=N group | researchgate.net |

| Thioether-pyridazine Macrocycle | Cu(II) | [Cu(L)Cl₂] | cis Square-planar | cdnsciencepub.com |

Pharmacological and Biological Research Applications of Pyridazine 4 Carbaldehyde Derivatives

Anticancer Activity Profiling

The quest for novel anticancer agents has led to the extensive investigation of pyridazine-4-carbaldehyde derivatives. These compounds have shown promise by targeting various hallmarks of cancer, including cell proliferation, microtubule dynamics, and critical signaling pathways.

Inhibition of Tubulin Polymerization

A key strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. Several derivatives of pyridazine (B1198779) have been identified as potent inhibitors of tubulin polymerization, a process vital for the formation of the mitotic spindle.

Research has shown that certain pyridazin-3(2H)-one and pyrrol-2(3H)-one derivatives act as microtubule destabilizing agents. nih.govresearchgate.net In one study, compounds designated as IVc, IVf, and IVg were found to inhibit tubulin polymerization and exhibited significant antiproliferative activity against a panel of 60 human cancer cell lines. nih.govresearchgate.net Docking studies revealed that these compounds bind to the colchicine-binding site on tubulin, a well-known target for microtubule inhibitors. nih.govresearchgate.net Similarly, another series of 3,6-diaryl- nih.govrsc.orgacs.orgtriazolo[4,3-b]pyridazines were designed as analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. acs.org Compound 4q from this series demonstrated highly active antiproliferative effects and was shown to effectively inhibit tubulin polymerization. acs.org Furthermore, an oxime-based derivative, compound 7i, was identified as a more effective tubulin inhibitor than the standard drug CA-4, with IC50 values of 3.03 ± 0.11 µM and 8.33 ± 0.29 µM, respectively. researchgate.net These findings underscore the potential of the pyridazine scaffold in developing new anticancer drugs that target microtubule dynamics. nih.govresearchgate.netacs.org

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., HepG2, MCF7)

The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines, with notable activity observed against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells.

In one study, pyrazole-indole hybrids were synthesized and tested against four human cancer cell lines. acs.org Compounds 7a and 7b showed excellent anticancer inhibition against the HepG2 cell line, with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which was more potent than the reference drug doxorubicin (B1662922) (IC50 = 24.7 ± 3.2 μM). acs.org All synthesized compounds in this series exhibited excellent activity against MCF-7 cells, with IC50 values ranging from 10.6 ± 2.3 to 63.7 ± 5.5 μM, outperforming doxorubicin (IC50 = 64.8 ± 4.1 μM). acs.org Another study on phthalazine-based derivatives reported that compounds 10g and 11a had significant activity against both MCF-7 and HepG2 cells, with IC50 values of 0.15 μM and 0.12 μM for 10g, and 0.18 μM and 0.09 μM for 11a, respectively. rsc.org Furthermore, a platinum(IV) complex incorporating a pyridine-2-carbaldehyde oxime ligand, [Pt(SCN)2(paO)2], demonstrated cytotoxicity against both HepG2 and MCF-7 cell lines with IC50 values of 19 ± 6 μM and 22 ± 6 μM, respectively. mdpi.com

| Compound | Cancer Cell Line | IC50 (μM) | Reference Drug | Reference Drug IC50 (μM) | Source |

|---|---|---|---|---|---|

| 7a | HepG2 | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | acs.org |

| 7b | HepG2 | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | acs.org |

| 10g | MCF-7 | 0.15 | - | - | rsc.org |

| 10g | HepG2 | 0.12 | - | - | rsc.org |

| 11a | MCF-7 | 0.18 | - | - | rsc.org |

| 11a | HepG2 | 0.09 | - | - | rsc.org |

| [Pt(SCN)2(paO)2] | HepG2 | 19 ± 6 | - | - | mdpi.com |

| [Pt(SCN)2(paO)2] | MCF-7 | 22 ± 6 | - | - | mdpi.com |

Targeting Kinase Pathways (e.g., c-Met/Pim-1 Inhibition)

Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer. Pyridazine derivatives have been developed to target specific kinase pathways, such as those involving c-Met and Pim-1, which are known to be overexpressed in various tumors and contribute to their growth and survival. rsc.orgresearchgate.net

A series of triazolo[4,3-b]pyridazine derivatives were synthesized as dual inhibitors of c-Met and Pim-1 kinases. rsc.orgresearchgate.net Among these, compound 4g demonstrated potent inhibitory activity against both c-Met and Pim-1, with IC50 values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively. rsc.orgresearchgate.net Docking studies suggested that compound 4g interacts with the ATP-binding sites of both kinases. rsc.orgresearchgate.net The inhibition of these kinases disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is critical for cell proliferation and survival. rsc.orgresearchgate.net This was evidenced by a decrease in the levels of phosphorylated PI3K, AKT, and mTOR in cells treated with compound 4g. rsc.orgresearchgate.net

Modulation of Cell Cycle and Apoptosis Pathways

By interfering with fundamental cellular processes, pyridazine derivatives can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.

Studies on 3,6-diaryl- nih.govrsc.orgacs.orgtriazolo[4,3-b]pyridazines, which act as tubulin polymerization inhibitors, have shown that these compounds can cause cell cycle arrest at the G2/M phase. acs.org For instance, compound 4q was found to dramatically arrest the cell cycle progression of A549 lung cancer cells at this phase. acs.org Similarly, another quinoline (B57606) derivative, compound 4c, also induced G2/M phase arrest in MDA-MB-231 breast cancer cells. rsc.org

Furthermore, many pyridazine derivatives have been shown to induce apoptosis. Compound 4g, a dual c-Met/Pim-1 inhibitor, accelerated apoptosis in MCF-7 cells by 29.61-fold compared to control cells and increased the levels of caspase-9. rsc.orgresearchgate.net A pyrazolo[3,4-d]pyridazine derivative, PPD-1, induced apoptosis in A549 cells by disrupting the balance of Bcl-2/Bax expression and significantly overexpressing caspase-3. nih.gov Other studies have also confirmed the pro-apoptotic effects of various pyridazine derivatives, demonstrating their ability to increase the population of cells in the sub-G1 phase and activate caspases. researchgate.netmdpi.comnih.gov

| Compound | Cell Line | Effect | Mechanism | Source |

|---|---|---|---|---|

| 4q | A549 | G2/M phase arrest | Tubulin polymerization inhibition | acs.org |

| 4c | MDA-MB-231 | G2/M phase arrest | Tubulin polymerization inhibition | rsc.org |

| 4g | MCF-7 | Apoptosis induction (29.61-fold increase) | Increased caspase-9 levels | rsc.orgresearchgate.net |

| PPD-1 | A549 | Apoptosis induction | Disruption of Bcl-2/Bax balance, increased caspase-3 | nih.gov |

Antimicrobial Research

In addition to their anticancer properties, this compound derivatives have been explored for their potential as antimicrobial agents. The emergence of drug-resistant pathogens necessitates the development of new classes of antibiotics.

Antibacterial Efficacy Studies

Several studies have demonstrated the antibacterial activity of pyridazine derivatives against both Gram-positive and Gram-negative bacteria.

In one investigation, a series of pyridazine derivatives were screened for their antibacterial activity. clockss.org Five compounds (19, 21, 23, 39, and 40) were active against Staphylococcus aureus, with compound 40 being the most potent (MIC = 32 µg/mL). clockss.org Chitosan oligosaccharide derivatives grafted with pyridine-4-aldehyde Schiff bases also showed significant inhibition against Escherichia coli and Staphylococcus aureus. researchgate.net The antibacterial activities were found to be dose-dependent and more effective against S. aureus. researchgate.net Another study on pyrazole-4-carbaldehyde derivatives reported that compounds [III]C and [III]e displayed promising antibacterial activity when compared to ampicillin. chemmethod.comchemmethod.com Furthermore, some chloro-pyridazine derivatives have also been reported to possess antibacterial activity. researchgate.net

| Compound(s) | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 40 | S. aureus | 32 µg/mL | clockss.org |

| COS-N-Ger1-3 | E. coli, S. aureus | Significant inhibition | researchgate.net |

| [III]C, [III]e | Pathogenic bacteria | Promising activity | chemmethod.comchemmethod.com |

Anti-inflammatory Research

Pyridazine derivatives have been extensively investigated for their anti-inflammatory potential, often as inhibitors of cyclooxygenase (COX) enzymes. cu.edu.egnih.gov The development of selective COX-2 inhibitors is a key goal in this area, as these agents can provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. cu.edu.eg

Several research groups have synthesized novel series of pyridazine and pyridazinone derivatives and tested them for anti-inflammatory activity. In one study, compounds were evaluated in vivo for their ability to reduce inflammation and were compared to the standard drug indomethacin. cu.edu.egnih.gov Two compounds, 4a and 9d, demonstrated potent anti-inflammatory effects that surpassed indomethacin, along with a favorable gastric profile. cu.edu.egnih.gov Subsequent in vitro assays identified these compounds as potent and selective COX-2 inhibitors. cu.edu.egnih.gov

Another study focused on synthesizing new pyridazine scaffolds and assessing their inhibitory potential against both COX-1 and COX-2. nih.gov The majority of the synthesized compounds showed a clear preference for inhibiting COX-2 over COX-1. nih.gov Notably, compound 6b exhibited a COX-2 inhibitory activity (IC₅₀ = 0.18 µM) that was more potent than the selective COX-2 inhibitor celecoxib (B62257) (IC₅₀ = 0.35 µM). nih.gov

COX-2 Inhibitory Activity of Pyridazine Derivatives

Select a compound to see its specific inhibitory concentration (IC₅₀).

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compounds 4a and 9d | COX-2 | Potent and selective inhibition reported. cu.edu.egnih.gov | cu.edu.egnih.gov |

| Compound 6b | COX-2 | Showed enhanced potency compared to celecoxib. nih.gov | nih.gov |

| Compound 4c | COX-2 | Demonstrated higher potency than celecoxib. nih.gov | nih.gov |

Exploration in Other Therapeutic Areas

The therapeutic potential of this compound derivatives extends beyond antifungal and anti-inflammatory applications. The versatile pyridazine scaffold has been explored for a range of other biological activities.

Anticancer Activity: Pyridazine derivatives have been investigated for their potential as anticancer agents. ontosight.aiekb.eg Research has shown that these compounds can serve as intermediates in the synthesis of more complex molecules with pharmaceutical interest in oncology. ontosight.ai

Antimicrobial and Antibacterial Activity: In addition to specific antifungal action, pyridazine derivatives have shown broader antimicrobial properties. ontosight.aiekb.eg Chalcone derivatives containing pyridazine were evaluated for antibacterial activity against plant bacteria, with compound B8 showing superior activity against Xanthomonas campestris pv. citri (Xac) compared to the commercial agent Bismerthiazol. arabjchem.org

Antitubercular Activity: Some functionalized pyridazine derivatives have been tested against Mycobacterium tuberculosis, with certain compounds showing promising activity. rjptonline.org

Neurodegenerative Diseases: Pyridazine derivatives have been proposed as "privileged structures" for drug discovery in the context of neurodegenerative conditions like Alzheimer's disease. doi.org They have been investigated as potential acetylcholinesterase (AChE) inhibitors, an enzyme central to the pathology of Alzheimer's. doi.org

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their therapeutic potential.

Research has consistently shown that the nature and position of substituents on the pyridazine and any associated rings (like phenyl or benzene (B151609) rings) significantly affect the compound's potency and selectivity. researchgate.netdoi.org For instance, in the context of antifungal activity, modifications to substituents on the benzene and pyridazine rings were found to have a major impact on efficacy. researchgate.net

In the development of anti-inflammatory agents, SAR analysis revealed that specific structural features are required for potent and selective COX-2 inhibition. The ability of a compound to fit into the COX-2 active site, including its specific side pocket, is a key determinant of its activity. nih.gov Similarly, for derivatives of 3-phenylpyridine-4-carbaldehyde, the substituents on the phenyl ring and variations in the pyridine (B92270) moiety can significantly alter their potency and selectivity for biological targets. The goal of these studies is to modify the chemical structure to enhance pharmacological activity and improve properties like solubility and stability. doi.org

Investigation of Molecular Recognition and Drug-Target Interactions

Understanding how a drug molecule recognizes and interacts with its biological target at a molecular level is crucial for rational drug design. Molecular docking studies are a powerful computational tool used to predict and analyze these interactions.

For pyridazine derivatives designed as anti-inflammatory agents, molecular docking has been used to elucidate the basis for their selective inhibition of the COX-2 enzyme. nih.gov These studies have shown that the selectivity of potent inhibitors, such as compound 6b, can be attributed to their ability to access and form specific interactions within a side pocket of the COX-2 active site. nih.gov A key interaction identified was with the amino acid residue His90, which is crucial for the compound's inhibitory effect. nih.gov

In other applications, the aldehyde group of this compound is recognized as a reactive handle that can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and affecting cellular pathways. The planar, aromatic structure of the core ring system facilitates interactions with biological targets like kinases and receptors, while various substituents can be added to modulate properties and enhance binding. For example, molecular docking of Schiff bases derived from pyridine-4-carbaldehyde suggested they bind to the minor groove of DNA. researchgate.net These detailed molecular interaction studies provide a rationale for observed biological activities and guide the design of next-generation derivatives with improved potency and selectivity.

Advanced Spectroscopic and Structural Elucidation of Pyridazine 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy for Pyridazine-4-carbaldehyde reveals characteristic signals that correspond to the distinct protons in the molecule. The aldehydic proton is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, often around 9.5-10.0 ppm. The protons on the pyridazine (B1198779) ring exhibit chemical shifts and coupling patterns that are indicative of their positions relative to the nitrogen atoms and the aldehyde substituent. For instance, in derivatives, the chemical shifts of these aromatic protons can be influenced by the electronic nature of other substituents on the ring.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| This compound | Not specified | Aldehyde proton: ~9.5-10.0 (s) |

| 3-Amino-pyridine-4-carbaldehyde | Not specified | Data available. chemicalbook.com |

| Pyridine-4-carbaldehyde | CDCl₃ | 10.11 (s, 1H, CHO), 8.899 (d, 2H), 7.724 (d, 2H). chemicalbook.com |

| Pyridine-4-carbaldehyde | DMSO-d₆ | 10.33 (s, 1H, CHO), 9.06 (d, 2H), 7.96 (d, 2H). chemicalbook.com |

Note: This table is interactive and can be sorted by clicking on the headers. Data is compiled from various sources and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the aldehyde group in this compound is a key diagnostic signal, typically resonating in the highly deshielded region of 185–190 ppm. The carbon atoms within the pyridazine ring show distinct chemical shifts influenced by the electronegative nitrogen atoms and the electron-withdrawing aldehyde group. Analysis of substituted pyridazine derivatives shows that the chemical shifts of the ring carbons are sensitive to the nature and position of the substituents. researchgate.net

Table 2: Representative ¹³C NMR Data for this compound and its Analogs

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| This compound | Not specified | Carbonyl carbon: ~185-190. |

| Pyridine-3-carbaldehyde | CDCl₃ | 190.8, 154.7, 152.0, 135.9, 131.4, 124.2. rsc.org |

Note: This table is interactive. Click headers to sort. Data is sourced from multiple studies and experimental conditions may cause variations.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridazine ring. csic.es

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. csic.es This is particularly useful for confirming the assignment of the aldehyde group by observing the correlation between the aldehydic proton and the ring carbons, and for linking substituents to their positions on the pyridazine core. nih.gov The analysis of HMBC spectra is crucial in distinguishing between isomers of substituted pyridazines. csic.esacs.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent absorption band is that of the carbonyl (C=O) stretch of the aldehyde group, which typically appears in the region of 1670-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group can also be observed, usually as a weaker band. Additionally, the characteristic vibrations of the pyridazine ring, including C=N and C=C stretching, appear in the fingerprint region of the spectrum. innovareacademics.in For derivatives, the presence of other functional groups will give rise to additional characteristic absorption bands. ekb.egresearchgate.net

Table 3: Key IR Absorption Frequencies for this compound and Related Compounds

| Compound | Functional Group | Absorption Frequency (cm⁻¹) |

|---|---|---|

| This compound | Aldehyde C=O Stretch | ~1670-1700. |

| 3-Benzamido-5,6-diphenylpyridazine-4-carboxylic acid | Carbonyl C=O Stretch | 1685. ekb.eg |

| 4-pyridine carboxaldehyde 3-hydroxy-5-(hydroxy methyl)-2-methyl hydrazone (PCHHMMH) hydrochloride | C=N Stretch | 1620. innovareacademics.in |

Note: This interactive table can be sorted by column. The data presented is a compilation from various research and may differ with experimental setup.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern often involves the loss of the aldehyde group (CHO) or other characteristic fragments from the pyridazine ring, providing further structural clues. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.

For derivatives, the fragmentation patterns observed in the mass spectrum can help to identify the nature and location of the substituents on the pyridazine ring. ekb.egchemmethod.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. This compound, containing both a heteroaromatic ring and a carbonyl group, exhibits characteristic absorption bands in the UV-Vis region. These absorptions are typically due to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the solvent and the presence of other substituents on the pyridazine ring. For example, the synthesis of Schiff bases of pyridine-4-carbaldehyde has been monitored using UV-Vis spectroscopy, with absorption maxima observed between 288.0 nm and 367.0 nm in methanol. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Detailed research findings from single-crystal X-ray diffraction (SC-XRD) have been reported for several derivatives, revealing how modifications to the aldehyde group influence the crystal structure.

A notable derivative, Pyridine-4-carbaldehyde semicarbazone (HL) , was synthesized and its structure confirmed by X-ray crystallography. ajchem-a.comresearchgate.net The analysis revealed that HL crystallizes in a triclinic system with the space group P-1. ajchem-a.comresearchgate.net The crystallographic results, in conjunction with FT-IR spectra, confirmed that the ligand exists in the keto form in the solid state. ajchem-a.comresearchgate.net

Another studied derivative is Pyridine-4-carbaldehyde 4-phenylsemicarbazone . nih.gov This compound crystallizes in the monoclinic system with the space group P21/c. nih.gov The crystal structure is stabilized by a pair of strong intermolecular N—H···O hydrogen bonds, which link two molecules to form a centrosymmetric unit. nih.gov Further stability is provided by N—H···N hydrogen bonds and weak C—H···π interactions. nih.gov The molecule itself is not entirely planar; the dihedral angles between the central semicarbazone fragment and the benzene (B151609) and pyridine (B92270) rings are 23.99 (7)° and 42.15 (7)°, respectively. nih.gov

The structure of Pyridine-4-carbaldehyde azine has also been determined. nih.gov It is described as an almost planar and crystallographically centrosymmetric molecule. nih.gov In the crystal, molecules form stacks along the a-axis, with an interplanar spacing of 3.551 Å, arranged in a herring-bone fashion. nih.gov

In the case of Pyridine-4-carbaldehyde isonicotinoylhydrazone , the compound was found to crystallize in the monoclinic space group P 1 21/n 1. crystallography.net The detailed unit cell parameters have been determined, providing a precise model of its solid-state structure. crystallography.net

A cobalt(II) complex, N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone Cobalt(II) , demonstrates how the pyridazine moiety acts as a ligand. scirp.org This complex crystallizes in the monoclinic P2(1)/n space group and features an octahedral cobalt center coordinated to two ligand molecules through the pyridine nitrogen atoms, along with four water molecules. scirp.org

The study of a fused heterocyclic system, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine , shows it crystallizes in the monoclinic space group P21/c. researchgate.net The molecule adopts a planar conformation, and the crystal packing is characterized by π-π stacking with an interplanar distance of 3.400 Å, which is typical for aromatic molecules with potential optical properties. researchgate.net

These examples underscore the power of X-ray crystallography in providing definitive structural evidence and revealing the subtle interplay of intermolecular forces that dictate the solid-state properties of this compound derivatives. The data consistently show the importance of hydrogen bonding and π-π stacking in the crystal engineering of these compounds.

Crystallographic Data for this compound Derivatives

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies of various derivatives.

Table 1: Unit Cell Parameters for this compound Derivatives

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref |

|---|---|---|---|---|---|---|---|---|

| Pyridine-4-carbaldehyde isonicotinoylhydrazone | 7.701 | 14.657 | 10.238 | 90 | 109.014 | 90 | 1092.5 | crystallography.net |

| Pyridine-4-carbaldehyde 4-phenylsemicarbazone | 9.2794 | 10.3384 | 12.8244 | 90 | 100.744 | 90 | 1208.73 | nih.gov |

| N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone Cobalt(II) | 7.2108 | 16.6020 | 13.0389 | 90 | 103.972 | 90 | - | scirp.org |

Table 2: Crystal System and Space Group for this compound Derivatives

| Compound | Crystal System | Space Group | Ref |

|---|---|---|---|

| Pyridine-4-carbaldehyde semicarbazone | Triclinic | P-1 | ajchem-a.comresearchgate.net |

| Pyridine-4-carbaldehyde isonicotinoylhydrazone | Monoclinic | P 1 21/n 1 | crystallography.net |

| Pyridine-4-carbaldehyde 4-phenylsemicarbazone | Monoclinic | P21/c | nih.gov |

| N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone Cobalt(II) | Monoclinic | P2(1)/n | scirp.org |

Computational Chemistry and Theoretical Investigations of Pyridazine 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. gsconlinepress.comresearchgate.net By calculating various quantum chemical descriptors, researchers can predict the molecule's stability, reactivity, and the nature of its interactions. gsconlinepress.comresearchgate.net For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic parameters. gsconlinepress.comijcce.ac.ir

The reactivity of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) indicates its ability to accept electrons. gsconlinepress.com A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. gsconlinepress.comresearchgate.net

Other calculated parameters that help in describing reactivity include ionization potential, electron affinity, electronegativity (χ), global hardness (η), and softness (S). gsconlinepress.comresearchgate.net Hardness and softness are related to the HOMO-LUMO gap and describe the resistance to change in electron distribution; soft molecules are generally more reactive than hard molecules. researchgate.net The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. gsconlinepress.com Furthermore, local reactivity can be analyzed using Fukui indices, which identify the most electrophilic and nucleophilic sites within the molecule. For Pyridazine-4-carbaldehyde, the aldehyde carbon is an expected electrophilic site, susceptible to nucleophilic attack. researchgate.net

| Parameter | Symbol | Significance in Reactivity Analysis |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher energy suggests a better electron donor. gsconlinepress.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower energy suggests a better electron acceptor. gsconlinepress.com |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | A small gap suggests high polarizability and chemical reactivity. researchgate.net |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. gsconlinepress.com |

| Global Hardness | η | Measures resistance to charge transfer; harder molecules are less reactive. researchgate.net |

| Global Softness | S | The reciprocal of hardness; softer molecules are more reactive. researchgate.net |

| Electrophilicity Index | ω | Describes the electron-accepting capability of a species. gsconlinepress.com |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. solubilityofthings.comscielo.org.mx For this compound, the primary rotational freedom is around the single bond connecting the carbaldehyde group to the pyridazine ring. The rotation around this C-C bond leads to different conformers with varying energies.

The stability of these conformers is influenced by steric and electronic effects. An energetic profile, or potential energy diagram, can be generated by plotting the potential energy of the molecule as a function of the dihedral angle of the rotating bond. scielo.org.mx The minima on this profile correspond to stable, staggered conformations, while the maxima represent unstable, eclipsed transition states. solubilityofthings.comscielo.org.mx The energy difference between these states is the energy barrier to rotation.

For this compound, two planar conformers are of particular interest: one where the aldehyde's carbonyl group is oriented towards one of the ring nitrogens and another where it is oriented away. The relative energies of these conformers and the rotational barriers between them can be calculated using quantum chemical methods. beilstein-journals.org Generally, conformers that minimize steric hindrance and optimize electronic interactions (like intramolecular hydrogen bonds or dipole alignment) are more stable. acs.org The conformational preference is crucial as it can dictate how the molecule fits into a biological target's active site. researchgate.net

| Conformer | Description | Expected Relative Stability |

|---|---|---|

| Syn-periplanar | The C=O bond is eclipsed with the C-N bond of the ring. | Potentially less stable due to steric or electrostatic repulsion. |

| Anti-periplanar | The C=O bond is anti to the C-N bond of the ring. | Potentially more stable due to minimized repulsion. |

| Gauche (non-planar) | The aldehyde group is rotated out of the plane of the pyridazine ring. | Intermediate stability, representing transition states or shallow minima. |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity[14],[15],

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations to larger systems and longer timescales, providing insights into intermolecular interactions and the dynamic behavior of molecules in a biological environment.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. nih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates. nih.govmdpi.com The process involves a search algorithm, which generates numerous possible binding poses of the ligand in the target's active site, and a scoring function, which estimates the binding affinity for each pose. nih.gov

For derivatives of this compound, docking studies have been performed to predict their binding modes with various biological targets. For example, Schiff bases derived from pyridine-4-carbaldehyde have been docked with DNA to investigate their binding interactions, revealing preferences for minor groove binding. researchgate.net Similarly, pyridine-4-carbohydrazide derivatives have been studied for their interaction with DNA, with docking simulations helping to visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. cmjpublishers.com The results are typically reported as a binding affinity or docking score (in kcal/mol), where a more negative value indicates a stronger predicted interaction. plos.org

| Ligand Class | Target | Docking Score (kcal/mol) | Key Interacting Residues/Features | Reference |

|---|---|---|---|---|

| Pyridine-4-carbaldehyde Schiff Bases | B-DNA | Not explicitly stated, but high complementarity scores reported. | Minor groove binding | researchgate.net |

| Pyridine Carboxamide Derivatives | Urease | -7.43 (for a potent inhibitor) | Interactions with active site amino acids. | mdpi.com |

| Thiazolo[3,2-a]pyridine derivatives | α-amylase | -7.43 (for the best compound) | Asp197, Gln63, His299, etc. | plos.org |

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. iaanalysis.com This technique is used to assess the conformational stability of a ligand-target complex and to analyze the dynamics of their interactions. iaanalysis.com Starting from a docked pose, an MD simulation solves Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities. iaanalysis.com

Analysis of the MD trajectory can reveal important information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated over time to assess the stability of the complex; a stable RMSD value suggests the system has reached equilibrium. plos.org The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible or rigid regions of the protein upon ligand binding. plos.org Furthermore, MD simulations allow for a detailed analysis of the persistence of intermolecular interactions, such as hydrogen bonds, and can be used to calculate binding free energies, which provide a more rigorous estimate of binding affinity than docking scores alone. iaanalysis.com

| Analysis Type | Information Gained | Common Metrics |

|---|---|---|

| Stability Analysis | Assesses the stability of the ligand-protein complex over the simulation time. | Root Mean Square Deviation (RMSD). plos.org |

| Flexibility Analysis | Identifies flexible regions of the protein and ligand. | Root Mean Square Fluctuation (RMSF). plos.org |

| Interaction Analysis | Monitors the dynamics and persistence of specific intermolecular interactions. | Hydrogen bond analysis, interaction energy. iaanalysis.com |

| Binding Free Energy Calculation | Provides a more accurate estimation of binding affinity. | MM/PBSA, MM/GBSA methods. |

Molecular Docking for Ligand-Target Binding Prediction[1],[16],[17],

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mst.dk The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. mst.dk

To build a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), and structural descriptors (e.g., molecular fragments, topological indices). d-nb.infooup.com Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), are then used to create a model that correlates these descriptors with the observed activity. mdpi.comresearchgate.net

The resulting QSAR model can be used to predict the activity of new, untested compounds, such as novel derivatives of this compound, thereby prioritizing synthetic efforts. mdpi.com For instance, QSAR models have been developed to predict the biodegradability of N-heterocyclic compounds and the aquatic toxicity of aldehydes based on molecular fragments and hydrophobicity, respectively. d-nb.infooup.com The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. researchgate.net

| Descriptor Category | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | logP (octanol-water partition coefficient), Molar Refractivity | Relate to hydrophobicity and transport properties. oup.com |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic aspects of molecule-target interactions. |

| Topological | Wiener index, Kier & Hall connectivity indices | Quantify molecular size, shape, and degree of branching. |

| Structural/Fragment-based | Presence/absence of specific functional groups or substructures | Identify key molecular fragments that contribute positively or negatively to activity. d-nb.info |

In Silico Predictive Studies for Biological Activity and Drug-likeness

In modern drug discovery, computational, or in silico, methods are indispensable for the early-stage evaluation of potential therapeutic compounds. These techniques allow for the prediction of a molecule's pharmacokinetic properties and its potential to act as a drug, a concept broadly termed "drug-likeness". By simulating absorption, distribution, metabolism, and excretion (ADME) properties, and by assessing compliance with established criteria like Lipinski's Rule of Five, researchers can prioritize candidates with a higher probability of success in later-stage clinical trials, thereby saving significant time and resources. a-z.luauctoresonline.org

While specific, detailed research findings on the in silico predictive analysis of this compound are not extensively documented in publicly available literature, predictive models can be employed to generate a theoretical profile. The following data has been generated using established computational tools to predict the drug-like properties of this compound.

Physicochemical Properties and Lipinski's Rule of Five

A foundational checkpoint in drug design is the assessment of a compound's physicochemical properties against Lipinski's "Rule of Five". nih.govni.ac.rs This rule outlines molecular properties that are common among orally active drugs. A compound is likely to have poor absorption or permeation if it violates two or more of these rules: a molecular weight (MW) over 500 Daltons, a LogP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA). nih.govni.ac.rs The predicted properties for this compound are well within these limits, suggesting a favorable profile for oral bioavailability.

| Parameter | Predicted Value | Lipinski's Rule |

|---|---|---|

| Molecular Formula | C₅H₄N₂O | - |

| Molecular Weight (g/mol) | 108.10 | ≤ 500 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Molar Refractivity | 29.20 | - |

| Topological Polar Surface Area (TPSA) (Ų) | 42.75 | - |

| Log P (Consensus) | -0.03 | ≤ 5 |

| Rule of Five Violations | 0 | ≤ 1 desirable |

Pharmacokinetic Predictions (ADME)